molecular formula C8H9N5S B10971784 4-cyclopropyl-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

4-cyclopropyl-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10971784
M. Wt: 207.26 g/mol
InChI Key: RQZUWRZLUFKAQV-UHFFFAOYSA-N
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Description

4-CYCLOPROPYL-5-(1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a cyclopropyl group, a pyrazole ring, and a triazole ring, which are connected through various chemical bonds. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOPROPYL-5-(1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl halide to the pyrazole ring.

    Triazole Ring Formation: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC).

    Hydrosulfide Group Addition:

Industrial Production Methods

Industrial production of 4-CYCLOPROPYL-5-(1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOPROPYL-5-(1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the hydrosulfide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Thiol reagents, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole derivatives

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

4-CYCLOPROPYL-5-(1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-CYCLOPROPYL-5-(1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CYCLOPROPYL-5-(1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9N5S

Molecular Weight

207.26 g/mol

IUPAC Name

4-cyclopropyl-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H9N5S/c14-8-12-11-7(6-3-4-9-10-6)13(8)5-1-2-5/h3-5H,1-2H2,(H,9,10)(H,12,14)

InChI Key

RQZUWRZLUFKAQV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=NNC2=S)C3=CC=NN3

Origin of Product

United States

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